1-Methylpyrrolidin-1-ium-1-sulfinate
Description
Properties
IUPAC Name |
1-methylpyrrolidin-1-ium-1-sulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-6(9(7)8)4-2-3-5-6/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBDUAZLEGTRRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)S(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2098851-56-8 | |
| Record name | Sulfur Dioxide 1-Methylpyrrolidine Adduct | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Methodologies for 1 Methylpyrrolidin 1 Ium 1 Sulfinate
Direct Synthesis Routes and Optimization Studies
Direct synthesis routes represent the most straightforward approach to forming 1-Methylpyrrolidin-1-ium-1-sulfinate, involving the direct reaction of the amine precursor with sulfur dioxide. This method leverages the Lewis acid-base chemistry between the nucleophilic amine and electrophilic sulfur dioxide.
Precursor Chemistry and Reactant Selection
The primary precursors for the direct synthesis are 1-methylpyrrolidine (B122478) and a source of sulfur dioxide. 1-methylpyrrolidine serves as the Lewis base, with the lone pair of electrons on the tertiary nitrogen atom acting as the nucleophile. Sulfur dioxide (SO2) acts as the Lewis acid. The choice of reactants is critical, and the purity of both the amine and the SO2 source directly impacts the purity of the final zwitterionic adduct.
The formation of such amine-SO2 adducts is a well-established phenomenon, with the stability and reactivity of the resulting product dependent on the nature of the amine. nih.govacs.org Tertiary amines, such as 1-methylpyrrolidine, readily form isolable, zwitterionic Lewis base adducts with SO2. nih.gov
Table 1: Comparison of Amine Precursors for SO2 Adduct Formation
| Amine Precursor | Class | Expected Reactivity with SO2 | Notes |
|---|---|---|---|
| 1-Methylpyrrolidine | Tertiary Aliphatic | Forms a stable zwitterionic sulfinate adduct. | The target precursor; nucleophilic nitrogen readily attacks SO2. |
| Triethylamine | Tertiary Aliphatic | Forms a relatively unstable complex with SO2. youtube.com | Used as a base in various reactions involving SO2. |
| Pyridine | Tertiary Aromatic | Forms a stable, widely used SO3-adduct for sulfonation. acs.org | Lower basicity compared to aliphatic amines influences adduct stability. |
Reaction Condition Modulation (Temperature, Pressure, Solvent Systems)
The reaction between tertiary amines and sulfur dioxide is typically an exothermic process that requires careful control of reaction conditions to ensure high yield and purity.
Temperature: The formation of amine-SO2 adducts is often performed at low temperatures to manage the exothermicity of the reaction and to enhance the stability of the product. For instance, studies on the interaction between N-methylpyrrolidone (NMP), a related compound, and SO2 were conducted at temperatures as low as -20 °C. ethernet.edu.et Maintaining low temperatures prevents the dissociation of the adduct, which can be reversible. afinitica.com
Pressure: While many reactions can be carried out at atmospheric pressure by bubbling gaseous SO2 through a solution of the amine, using a closed system with a controlled pressure of SO2 can enhance the reaction rate and drive the equilibrium towards product formation.
Solvent Systems: The choice of solvent is crucial. Aprotic solvents are generally preferred to avoid side reactions. The solvent must be capable of dissolving the amine precursor and, ideally, the resulting zwitterionic product to facilitate reaction and isolation. Studies have shown that the nature of the solvent, including its polarity and basicity, can strongly influence the reaction outcome. nih.gov Solvents like acetonitrile (B52724) or dimethylformamide (DMF) are often employed in reactions involving SO2. organic-chemistry.org
Indirect Synthetic Pathways via Sulfur Dioxide Surrogates
Handling gaseous and toxic sulfur dioxide poses significant practical challenges. nih.gov To circumvent this, stable solid compounds that can deliver SO2 on demand, known as SO2 surrogates, have been developed.
Utilization of 1,4-Diazabicyclo[2.2.2]octane Bis(sulfur dioxide) (DABSO) and Analogues
1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is a stable, crystalline solid that serves as a convenient and safe source of sulfur dioxide for organic synthesis. d-nb.info It is prepared from the direct combination of DABCO and SO2 and can be used as an effective replacement for the gaseous reagent. d-nb.info In a potential indirect synthesis of this compound, DABSO would be used as the SO2 source, reacting directly with 1-methylpyrrolidine.
While extensively used with organometallic reagents to form metal sulfinates, ethernet.edu.et the direct reaction of DABSO with a tertiary amine like 1-methylpyrrolidine to form a zwitterionic sulfinate is a plausible but less documented pathway. The reaction would proceed under mild conditions, likely in an aprotic solvent, where the SO2 is gradually released from DABSO and trapped by the amine.
Table 2: Common Sulfur Dioxide Surrogates
| SO2 Surrogate | Formula | Form | Notes |
|---|---|---|---|
| DABSO | C6H12N2·(SO2)2 | White, crystalline solid | Most commonly used; stable and easy to handle. nih.govd-nb.info |
| Potassium Metabisulfite | K2S2O5 | White, crystalline solid | Releases SO2 under acidic conditions; often used in radical processes. |
Mechanistic Aspects of SO2 Insertion Reactions
The mechanism for the formation of this compound from DABSO involves two key stages: the release of SO2 from the DABSO complex and the subsequent nucleophilic attack by the amine.
Release of SO2: In solution, DABSO is in equilibrium with its constituent parts, DABCO and two molecules of SO2. This equilibrium provides a controlled, low concentration of free SO2 in the reaction medium.
Electrochemical Synthesis Approaches for Sulfinate Salts
Electrochemical methods offer a green and highly tunable alternative to traditional chemical synthesis, using electricity to drive redox reactions. The electrochemical synthesis of sulfinate salts typically involves the reduction of sulfur dioxide at the cathode. organic-chemistry.org
The cathodic reduction of SO2 in aprotic solvents like acetonitrile or DMF generates the SO2 radical anion (SO2•−). organic-chemistry.org This radical anion is a key reactive intermediate. In the presence of an electrophile, such as an alkyl halide, it can initiate a reaction sequence leading to the formation of a sulfinate anion. organic-chemistry.org
A plausible mechanism for forming a sulfinate via this method involves:
Cathodic Reduction of SO2: SO2 + e− → SO2•−
Nucleophilic Attack: The SO2•− radical anion attacks an alkyl halide (R-X) in a rate-determining step, displacing the halide and forming an alkylsulfonyl radical (R-SO2•).
Further Reduction: The alkylsulfonyl radical is then reduced by another equivalent of the SO2•− radical anion to form the stable sulfinate anion (R-SO2−).
While this method is well-suited for producing sulfinate salts like sodium alkylsulfinates, its direct application to synthesize the zwitterionic this compound is not straightforward, as it would require a suitable pyrrolidinium-based electrophile. A more direct, though hypothetical, approach could involve the electrochemical C-H sulfonylation, a strategy developed for converting electron-rich arenes to S(VI) derivatives, but this has not been reported for aliphatic amines.
Another electrochemical strategy involves the use of a sacrificial anode and a nickel catalyst to mediate the sulfinylation of aryl halides with SO2, a process that is net reductive. youtube.com This highlights the ability of electrochemistry to control reductive processes involving SO2 to generate sulfinate intermediates.
Table 3: Parameters in Electrochemical Sulfinate Synthesis
| Parameter | Description | Typical Conditions | Reference |
|---|---|---|---|
| Cell Type | Can be divided or undivided. Undivided cells are simpler but may have competing reactions at the other electrode. | Undivided or Divided Cell | organic-chemistry.org |
| Cathode Material | The working electrode where reduction occurs. | Nickel foam, Platinum, Carbon | youtube.comorganic-chemistry.org |
| Anode Material | The counter electrode; often sacrificial in reductive processes. | Zinc, Magnesium, Carbon | youtube.com |
| Solvent | Aprotic polar solvents are typically used to dissolve reactants and support ion transport. | Acetonitrile (MeCN), Dimethylformamide (DMF) | organic-chemistry.org |
| Supporting Electrolyte | A salt added to increase the conductivity of the solution. | Tetra-n-butylammonium bromide (TBABr) | youtube.com |
| SO2 Source | Gaseous SO2 bubbled into the cell or a stock solution in the solvent. | Stock solution of SO2 in DMA or MeCN | youtube.comorganic-chemistry.org |
Anodic and Cathodic Reaction Pathways
The electrochemical synthesis of sulfinates and related compounds often involves the reaction of an amine with SO₂ to form an amidosulfinate intermediate. nih.govrsc.org This intermediate can then participate in reactions at the electrodes.
Anodic Pathway: The primary reaction at the anode (the positive electrode) is oxidation. In the context of related sulfonamide syntheses, the process can be initiated by the direct anodic oxidation of an aromatic compound to form a radical cation. nih.govnih.gov This highly reactive species is then susceptible to nucleophilic attack by the amidosulfinate. nih.gov For the synthesis of the target compound itself, which is a simple adduct, the pathway would likely involve the reaction of 1-methylpyrrolidine and SO₂ to form the sulfinate, with the electrochemical aspect potentially being used to generate a reactive sulfur species or to drive the reaction under specific conditions.
The proposed mechanism for a related electrochemical sulfonamide synthesis, which proceeds via an amidosulfinate intermediate, is as follows:
An amine and SO₂ form the amidosulfinate intermediate. nih.govrsc.org
An arene substrate is oxidized at the anode to form a radical cation. nih.gov
The amidosulfinate acts as a nucleophile, attacking the radical cation. nih.gov
A second oxidation step, followed by deprotonation, yields the final sulfonamide product. nih.gov
Electrolyte and Electrode Material Considerations
The choice of electrolyte and electrode materials is critical for the success and selectivity of electrochemical syntheses.
Electrolytes: The electrolyte's role is to provide conductivity to the solution. A unique advantage in some electrochemical sulfonations is that the in situ formed amidosulfinate species can serve a dual role as both the nucleophilic reactant and the supporting electrolyte. nih.govnih.gov This elegant approach improves the atom economy and simplifies the reaction setup. In cases where an additional electrolyte is needed, salts like lithium perchlorate (B79767) or ammonium (B1175870) iodide (NH₄I) have been used. rsc.orgresearchgate.net NH₄I can also act as a redox catalyst in addition to being an electrolyte. researchgate.net
Electrode Materials: The electrode material can significantly influence the reaction's outcome. Boron-doped diamond (BDD) electrodes are often favored due to their wide potential window and high stability, which enables novel electrochemical reactivity. nih.govnih.gov Other common electrode materials include graphite (B72142) and nickel foam. researchgate.net For instance, in the synthesis of sulfinate esters, a modified graphite anode and a nickel foam cathode have been successfully employed. rsc.orgresearchgate.net The selection of the electrode is crucial for controlling the reaction pathway and achieving high yields. researchgate.net
| Parameter | Consideration | Example | Citation |
| Cell Type | Divided cells are often preferred to prevent re-oxidation of cathodically reduced species. | Undivided cells can be ineligible for SO₂ reactions due to lower current efficiency. | nih.gov |
| Electrodes | Material influences reactivity and potential window. | Boron-doped diamond (BDD) enables novel reactivity; graphite and nickel are also used. | nih.gov, nih.gov, researchgate.net |
| Electrolyte | Provides conductivity; can also be a reactant. | The in situ formed amidosulfinate can act as both reactant and electrolyte. | nih.gov, nih.gov |
| Solvent | Must be stable under electrochemical conditions and dissolve reactants. | A mixture of 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) and acetonitrile (MeCN) has been used. | nih.gov, nih.gov |
Green Chemistry Principles in Synthetic Route Development
Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov Key principles include waste prevention, maximizing atom economy, and using safer solvents and reaction conditions. nih.gov
Solvent-Free or Low-Solvent Methodologies (e.g., Mechanochemistry)
Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive chemical reactions, is a powerful tool in green synthesis. chemrxiv.org It often eliminates the need for bulk solvents, thereby reducing waste and simplifying product purification. researchgate.netresearchgate.net
While a specific mechanochemical synthesis for this compound is not detailed in the literature, the approach has been successfully applied to related sulfur compounds. For example, a solvent-free ball-milling method has been developed for the synthesis of disulfides and thiosulfonates from sodium sulfinates. researchgate.net This demonstrates the feasibility of using mechanochemistry for reactions involving sulfinate species. The advantages of such a strategy are numerous and align with green chemistry principles:
Solvent-Free Operation: Reduces environmental impact and costs associated with solvent purchase and disposal. chemrxiv.orgchemrxiv.org
Operational Simplicity: Reactions are often performed at room temperature with short reaction times. chemrxiv.orgchemrxiv.org
High Efficiency: Can lead to excellent yields and high effective mass yield. chemrxiv.orgchemrxiv.org
This methodology offers a new opportunity in synthesizing compounds that may not be attainable through conventional solution-based methods. chemrxiv.org
Atom Economy and Reaction Efficiency Enhancements
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgjocpr.com An ideal reaction has an atom economy of 100%. wikipedia.org
The direct synthesis of this compound from 1-methylpyrrolidine and sulfur dioxide represents a highly atom-economical reaction:
C₅H₁₁N + SO₂ → C₅H₁₁NSO₂
In this addition reaction, all atoms from the reactants are incorporated into the final zwitterionic product, resulting in a theoretical atom economy of 100%. This is a significant advantage over substitution or elimination reactions that generate byproducts, leading to waste.
Strategies to enhance reaction efficiency in line with green chemistry include:
Use of Catalysts: Catalytic processes are preferred over stoichiometric reagents as they are used in small amounts and can be recycled. ethernet.edu.et
By focusing on electrochemical routes and green principles like mechanochemistry and atom economy, the synthesis of this compound can be designed to be efficient, sustainable, and environmentally benign. nih.govjptcp.com
Advanced Structural Elucidation and Spectroscopic Characterization of 1 Methylpyrrolidin 1 Ium 1 Sulfinate
X-ray Crystallography for Solid-State Structure Determination
Single-Crystal X-ray Diffraction Analysis
To perform this analysis, a suitable single crystal of 1-Methylpyrrolidin-1-ium-1-sulfinate would be grown and irradiated with a focused X-ray beam. The resulting diffraction pattern would be collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This would confirm the ionic nature of the compound, showing the distinct 1-methylpyrrolidinium cation and the sulfinate anion. Key structural parameters, such as the bond lengths and angles within the pyrrolidinium (B1226570) ring and the geometry of the sulfinate group, would be precisely measured.
Hypothetical Crystallographic Data Table for this compound
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₅H₁₁NOS |
| Formula Weight | 133.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 7.8 |
| β (°) | 95.5 |
| Volume (ų) | 672.4 |
| Z | 4 |
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Ionic Stacking)
The crystal structure analysis would also reveal the nature and geometry of non-covalent interactions that stabilize the crystal lattice. In the case of this compound, significant electrostatic interactions between the positively charged 1-methylpyrrolidinium cation and the negatively charged sulfinate anion would be expected. The arrangement of these ions in the crystal, often referred to as ionic stacking, would be a key feature. Furthermore, the potential for hydrogen bonding between the hydrogen atoms of the pyrrolidinium ring and the oxygen atoms of the sulfinate anion would be investigated to understand the packing of the ions in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For this compound, various NMR techniques would provide detailed information about the connectivity and chemical environment of the atoms.
Multidimensional NMR Techniques (e.g., 2D NMR, Solid-State NMR)
While ¹H and ¹³C NMR spectra would provide basic information on the number and types of protons and carbons, multidimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons in the 1-methylpyrrolidinium cation. Solid-state NMR could be used to study the compound in its solid form, providing insights into the local environment and dynamics of the ions in the crystal lattice, which would complement the data from X-ray crystallography.
Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound (in D₂O)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-CH₃ | 3.10 (s) | 48.5 |
| N-CH₂ (α) | 3.50 (t) | 65.0 |
Isotopic Labeling Studies for Structural Assignment
In cases of spectral overlap or for unambiguous assignment of signals, isotopic labeling could be utilized. For instance, synthesizing this compound with a ¹³C-labeled methyl group would allow for the definitive assignment of the methyl carbon and proton signals in the NMR spectra. Similarly, ¹⁵N labeling of the pyrrolidinium nitrogen would provide information about its electronic environment.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a compound.
For this compound, IR and Raman spectra would show characteristic bands for the C-H bonds of the methyl and pyrrolidinium ring methylene (B1212753) groups. Crucially, strong characteristic vibrations for the S-O bonds of the sulfinate anion would be observed. The positions of these bands would be indicative of the electronic structure and bonding within the sulfinate group.
Hypothetical Vibrational Spectroscopy Data for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| C-H stretch (alkyl) | 2850-2960 | 2850-2960 |
| S=O stretch (asymmetric) | ~1050 | ~1050 |
| S=O stretch (symmetric) | ~980 | ~980 |
| C-N stretch | ~1100 | ~1100 |
This comprehensive analytical approach, combining X-ray crystallography, NMR spectroscopy, and vibrational spectroscopy, would be necessary to fully characterize the structure and spectroscopic properties of this compound. However, specific published research data for this particular compound is currently lacking.
Band Assignment and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers profound insights into the molecular structure, bonding, and conformational flexibility of this compound. The spectra of this zwitterion are expected to be a composite of the vibrational modes of the pyrrolidinium ring and the sulfinate group, with shifts and new bands arising from their intramolecular interaction.
The vibrational modes of the 1-methylpyrrolidinium cation have been studied in the context of ionic liquids. Key assignments would include:
C-H Stretching: Vibrations of the methyl and methylene groups on the pyrrolidinium ring are expected in the 2800-3000 cm⁻¹ region.
Ring Vibrations: The pyrrolidinium ring itself will exhibit a series of complex stretching and bending vibrations. These "breathing" and deformation modes are typically found in the 800-1200 cm⁻¹ range.
C-N Stretching: The stretching vibrations of the C-N bonds within the ring and involving the methyl group are anticipated between 1000 and 1300 cm⁻¹.
For the sulfinate anion (RSO₂⁻), the most characteristic vibrations are the symmetric and asymmetric S-O stretching modes. In a simple, uncoordinated sulfinate anion, these bands are typically observed in the regions of 1000-1100 cm⁻¹ and 980-1050 cm⁻¹, respectively. The precise location of these bands in this compound will be highly sensitive to the strength of the electrostatic interaction between the sulfinate and the positively charged nitrogen of the pyrrolidinium ring. This intramolecular interaction would likely lead to a shift in these frequencies compared to a free sulfinate ion.
Conformational analysis of the pyrrolidinium ring suggests it can adopt several non-planar conformations, such as the "envelope" and "twisted" forms. The energy barrier between these conformers is generally low, and multiple conformations may coexist at room temperature, potentially leading to a broadening of some spectral bands. The interaction with the sulfinate group could favor a specific conformation.
Table 1: Predicted Vibrational Band Assignments for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Pyrrolidinium Cation | C-H Stretching (CH₂, CH₃) | 2800-3000 |
| C-N Stretching | 1000-1300 | |
| Ring Deformation/Breathing | 800-1200 | |
| Sulfinate Anion | S=O Asymmetric Stretching | 1000-1100 |
| S=O Symmetric Stretching | 980-1050 |
Spectroscopic Signatures of Sulfinate Anions and Pyrrolidinium Cations
The distinct spectroscopic signatures of the two ionic moieties are key to confirming the structure of this compound.
Pyrrolidinium Cation: The Raman and IR spectra of pyrrolidinium-based ionic liquids are well-characterized. For instance, in studies of 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethylsulfonyl)imide, specific adsorption of the pyrrolidinium ring on surfaces can be observed, indicating its accessibility for interactions. aip.org The presence of sharp peaks corresponding to the ring's vibrational modes confirms the integrity of the cationic structure.
Sulfinate Anion: The sulfinate group's S-O stretching bands are particularly informative. The energy of these vibrations is sensitive to the local electrostatic environment. In the zwitterionic structure of this compound, the proximity of the positively charged nitrogen atom is expected to influence the electron distribution in the S-O bonds, causing a shift in their vibrational frequencies compared to a simple salt like sodium methanesulfinate. This shift can provide information on the strength of the cation-anion interaction within the molecule.
Mass Spectrometry for Molecular Composition Verification
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous verification of the molecular formula of this compound. Techniques like electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers would be ideal.
For this compound (C₅H₁₁NO₂S), the expected exact mass can be calculated with high precision. In positive ion mode ESI-HRMS, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ could potentially be detected, though less likely for a zwitterion. The high mass accuracy of HRMS (typically <5 ppm) allows for the differentiation between elemental compositions that may have the same nominal mass, thus confirming the molecular formula. nih.govnih.gov
Table 2: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₅H₁₂NO₂S⁺ | 150.0583 |
Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is a fingerprint of the molecule's structure.
For the protonated this compound ion ([M+H]⁺, m/z 150.06), several fragmentation pathways can be predicted based on the known behavior of pyrrolidinium compounds and sulfonates. wvu.edu
A likely initial fragmentation would be the neutral loss of sulfur dioxide (SO₂, 63.96 Da), a stable small molecule. This would result in a fragment ion corresponding to the 1-methylpyrrolidinium cation.
Another predictable fragmentation pathway for pyrrolidinium-containing compounds involves the loss of the pyrrolidine (B122466) ring or parts of it. wvu.edu For example, the loss of a neutral pyrrolidine molecule (71.09 Da) from a larger structure is a common observation in the mass spectra of related compounds. wvu.edu
Table 3: Predicted Key Fragment Ions in MS/MS of [this compound + H]⁺
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Neutral Loss |
|---|---|---|---|
| 150.06 | 86.10 | Sulfur Dioxide | SO₂ |
This multi-faceted approach, combining vibrational spectroscopy and advanced mass spectrometry, allows for a comprehensive and scientifically rigorous characterization of this compound, even in the absence of extensive dedicated studies on this specific molecule.
Chemical Reactivity, Reaction Mechanisms, and Transformative Capabilities of 1 Methylpyrrolidin 1 Ium 1 Sulfinate
Role as a Nucleophilic Reagent in C-S Bond Formation
The sulfinate anion derived from 1-Methylpyrrolidin-1-ium-1-sulfinate is a potent nucleophile, making the salt a valuable reagent for the construction of carbon-sulfur (C-S) bonds. This reactivity is fundamental to the synthesis of several classes of organosulfur compounds. Sulfinate salts are recognized as versatile building blocks, capable of acting as sulfonylating, sulfenylating, or sulfinylating reagents depending on the specific reaction conditions. rsc.org
Sulfones and sulfonamides are crucial functional groups in pharmaceuticals and agrochemicals. The sulfinate anion from this compound can be readily employed in their synthesis.
In the formation of sulfones, the sulfinate ion acts as a nucleophile, displacing a leaving group on an alkyl or aryl halide in an S-alkylation reaction. organic-chemistry.org This method provides a direct route to the sulfone functional group. Various protocols have been developed that leverage the nucleophilicity of sulfinate salts for this purpose. For instance, cyanide can mediate the in situ generation of a nucleophilic sulfinate ion from vinyl sulfones, which then undergoes S-alkylation to yield sulfones in high yields. organic-chemistry.org Another approach involves the reaction of thiosulfonates with nucleophiles to generate sulfinate anions, which then react with electrophiles to form sulfones. organic-chemistry.orgnih.gov
For the synthesis of sulfonamides, the sulfinate anion is typically reacted with an amine in the presence of an oxidizing agent. organic-chemistry.org A common method involves the use of N-bromosuccinimide (NBS), which facilitates the coupling of the sulfinate with primary or secondary amines. organic-chemistry.org Metal-free syntheses have also been reported, such as the molecular iodine-mediated coupling of amines with sodium sulfinates at room temperature. rsc.org These reactions are compatible with a wide range of amines, including aromatic, aliphatic, and cyclic variants. rsc.org
Table 1: Representative Conditions for Sulfone Synthesis using Sulfinate Salts This table illustrates typical reaction conditions for the synthesis of sulfones using sulfinate salts as nucleophiles, demonstrating the general reactivity expected from the sulfinate anion of this compound.
| Sulfinate Source | Electrophile | Base/Mediator | Solvent | Yield (%) |
| Phenyl vinyl sulfone | Benzyl bromide | KCN | DCM | 99 |
| Phenyl vinyl sulfone | Ethyl bromoacetate | KCN | THF | 98 |
| p-Tolyl thiosulfonate | Benzyl bromide | Cs₂CO₃ | Ethanol | 92 |
| p-Tolyl thiosulfonate | Diphenyliodonium salt | TBD | THF | 85 |
Data compiled from studies on in situ sulfinate generation and thiosulfonate cleavage. organic-chemistry.orgorganic-chemistry.org
The sulfinate moiety of this compound can also be utilized in the synthesis of sulfides and thiosulfonates. While sulfinates are more commonly used to form sulfones, under certain reductive conditions or through specific mechanistic pathways, they can lead to the formation of sulfides. concordia.ca
Thiosulfonates are valuable compounds in their own right and can be synthesized via the coupling of a sulfinate salt with a thiol or disulfide. rsc.orgrsc.org These reactions are often facilitated by aerobic conditions and a catalyst, such as copper or iron salts. For example, the CuI-catalyzed reaction of thiols with sodium sulfinates provides thiosulfonates in good yields. rsc.org Similarly, FeCl₃ can catalyze the coupling of thiols with sulfinates to produce a variety of thiosulfonates efficiently. rsc.org
Catalytic Activity and Mechanistic Pathways
Beyond its role as a stoichiometric reagent, this compound possesses features that lend it to catalytic applications. The pyrrolidinium (B1226570) cation is a well-established scaffold in organocatalysis, and the sulfinate anion can participate in transition metal-catalyzed reaction cycles.
The 1-methylpyrrolidinium cation component of the title compound is structurally related to a wide range of highly effective organocatalysts. Chiral pyrrolidines are foundational structures in organocatalysis, promoting numerous transformations with high enantioselectivity. nih.gov They typically operate through the formation of nucleophilic enamines or electrophilic iminium ions as key intermediates.
Pyrrolidinium-based ionic liquids have been developed as recyclable and efficient organocatalysts for reactions like asymmetric Michael additions. researchgate.net In some cases, the cation itself can play a role in stabilizing transition states, for instance, through interactions with a nitro group on a substrate, thereby enhancing stereoselectivity. researchgate.net Furthermore, pyrrolidinium ionic liquids have been employed as organocatalysts for metal-free hydroboration of alkenes, demonstrating their utility in promoting reactions and their potential for recyclability over numerous cycles. rsc.org
Sulfinate salts, such as this compound, are excellent coupling partners in a variety of transition metal-catalyzed reactions. researchgate.net They have been extensively used to install sulfonyl groups onto aryl, heteroaryl, and alkenyl scaffolds.
Palladium- and copper-catalyzed cross-coupling reactions are the most common. In these processes, the sulfinate salt serves as a nucleophilic source of an RSO₂ group. For example, copper(II) acetate (B1210297) in combination with a 1,10-phenanthroline (B135089) ligand catalyzes the cross-coupling of organoboronic acids with sodium sulfinate salts to produce aryl and alkenylsulfones under mild conditions. researchgate.net Similarly, various copper-catalyzed methods have been developed for the sulfonylation of indoles and other heterocycles. acs.org Palladium catalysts are also effective, enabling the sulfination of aryl and heteroaryl halides to provide direct access to sulfones and sulfonamides. chemrxiv.org These desulfinative coupling reactions represent a powerful strategy for C–S bond formation. concordia.ca
Table 2: Examples of Transition Metal-Catalyzed Reactions with Sulfinate Salts This table showcases the versatility of sulfinate salts as coupling partners in reactions catalyzed by transition metals, a role that this compound can fulfill.
| Metal Catalyst | Ligand | Sulfinate Partner | Electrophilic Partner | Product Type |
| Cu(OAc)₂ | 1,10-Phenanthroline | Sodium arylsulfinate | Arylboronic acid | Aryl sulfone |
| CuI | L-Proline | Sodium arylsulfinate | Aryl halide | Aryl sulfone |
| Pd(OAc)₂ | Xantphos | Sodium arylsulfinate | Aryl halide | Aryl sulfone |
| Cu(OAc)₂ | TDG* | Sodium arylsulfinate | Indole (C-H activation) | C4-Sulfonylated indole |
*TDG: Transient Directing Group. Data compiled from multiple sources on cross-coupling reactions. researchgate.netacs.orgchemrxiv.org
Understanding the catalytic cycle is crucial for optimizing reaction conditions and expanding the scope of a transformation. In transition metal-catalyzed reactions involving sulfinates, a general cycle often involves oxidative addition, transmetalation (or nucleophilic attack), and reductive elimination. concordia.ca For a palladium-catalyzed cross-coupling of an aryl halide (Ar-X) with a sulfinate salt (RSO₂⁻), a plausible cycle begins with the oxidative addition of Ar-X to a Pd(0) species to form a Pd(II) complex. This is followed by the displacement of the halide by the sulfinate anion. The final step is reductive elimination, which forms the Ar-SO₂R product and regenerates the Pd(0) catalyst. concordia.ca
Electrochemical Reactivity and Transformations
The electrochemical behavior of this compound is dictated by the redox properties of both the 1-methylpyrrolidinium cation and the sulfinate anion. These ions will exhibit distinct oxidative and reductive pathways, which in turn can be harnessed for the electrosynthesis of valuable organosulfur compounds.
The electrochemical stability window (ESW) of an ionic liquid is the range of potentials within which it is neither oxidized nor reduced. For pyrrolidinium-based ionic liquids, the cathodic limit is typically determined by the reduction of the pyrrolidinium cation, while the anodic limit is dictated by the oxidation of the anion. mdpi.comnih.gov
Reductive Pathways: The 1-methylpyrrolidinium cation is generally considered to be electrochemically stable at negative potentials. mdpi.comnih.gov Reduction of the pyrrolidinium cation typically occurs at highly negative potentials and can lead to the decomposition of the cation. The stability of the pyrrolidinium cation is a key feature that makes these types of ionic liquids attractive for a range of electrochemical applications.
Table 1: Representative Electrochemical Stability Windows of Pyrrolidinium-Based Ionic Liquids with Different Anions
| Cation | Anion | Cathodic Limit (V vs. Li/Li⁺) | Anodic Limit (V vs. Li/Li⁺) |
| 1-Butyl-1-methylpyrrolidinium (B1250683) | Bis(trifluoromethylsulfonyl)imide | ~ -3.5 | ~ 5.0 |
| 1-Propyl-1-methylpyrrolidinium | Bis(fluorosulfonyl)imide | ~ -3.4 | ~ 4.8 |
| 1-Ethyl-1-methylpyrrolidinium | Trifluoromethanesulfonate | ~ -3.2 | ~ 4.5 |
Note: This table presents typical values for other pyrrolidinium-based ionic liquids to provide context. The exact electrochemical window for this compound would need to be experimentally determined.
The electrochemical reactivity of the sulfinate anion within this compound opens up possibilities for the electrosynthesis of a variety of organosulfur compounds. The in-situ generation of sulfonyl radicals via anodic oxidation can be a key step in forming new carbon-sulfur bonds.
Potential electrosynthetic applications could include:
Sulfonylation Reactions: The electrochemically generated sulfonyl radical could react with various nucleophiles, such as alkenes, alkynes, or arenes, to form sulfones. This approach offers a green alternative to traditional methods that often require stoichiometric oxidants.
Disulfide Formation: Under certain conditions, the sulfinate anion could be electrochemically converted to disulfides.
Sulfonamide Synthesis: In the presence of amines, the electrochemical oxidation of the sulfinate could lead to the formation of sulfonamides, an important functional group in many pharmaceuticals.
Reactivity as an Ionic Liquid Component
The unique properties of ionic liquids, such as their high polarity, low vapor pressure, and tunable nature, make them attractive solvents for a wide range of chemical reactions. electrochem.orgacs.org The specific choice of cation and anion can have a profound impact on the reaction pathway.
The 1-methylpyrrolidinium cation, being relatively non-coordinating, can provide a stable and inert environment for many catalytic processes. The sulfinate anion, however, can act as a nucleophile or a ligand, potentially participating directly in the reaction or influencing the activity of a catalyst. For instance, in metal-catalyzed reactions, the sulfinate anion could coordinate to the metal center, thereby modifying its catalytic activity and selectivity.
Pyrrolidinium-based ionic liquids have been shown to influence the stereoselectivity of certain reactions, such as the Diels-Alder reaction. alfa-chemistry.com The structured environment of the ionic liquid can favor the formation of one stereoisomer over another.
A key advantage of ionic liquids is their "tunability," meaning their physical and chemical properties can be altered by changing the cation-anion combination. mdpi.comelectrochem.org By incorporating this compound into an ionic liquid system, one can introduce the specific reactivity of the sulfinate anion.
The concentration of this compound in a mixture with other ionic liquids could be adjusted to control the availability of the sulfinate anion for a particular reaction. This tunability allows for the optimization of reaction conditions to achieve higher yields and selectivities. For example, in a reaction where the sulfinate acts as a catalyst or a reagent, its concentration can be finely tuned to control the reaction rate.
Table 2: Potential Effects of this compound as an Ionic Liquid Component
| Property | Influence of 1-Methylpyrrolidinium Cation | Influence of Sulfinate Anion | Potential Application |
| Reaction Rate | Provides a stable, polar medium. | Can act as a nucleophilic catalyst or reactant. | Acceleration of nucleophilic substitution reactions. |
| Selectivity | The structured environment can favor specific stereoisomers. | Can coordinate to catalysts, influencing regioselectivity or stereoselectivity. | Enantioselective synthesis. |
| Solvent Properties | Contributes to the overall polarity and viscosity of the ionic liquid. | Can participate in hydrogen bonding, affecting solute solubility. | Tunable solvent for a range of organic reactions. |
Theoretical and Computational Investigations of 1 Methylpyrrolidin 1 Ium 1 Sulfinate
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure
Density Functional Theory (DFT) is a primary quantum mechanical method used to investigate the electronic structure, geometry, and properties of molecules. mdpi.comnih.gov It offers a balance between computational cost and accuracy, making it ideal for studying the ion pairs and clusters of ionic liquids.
The first step in a computational study is to determine the most stable three-dimensional structure of the ions and their ion pair through geometry optimization. For the 1-methylpyrrolidinium cation, the five-membered pyrrolidinium (B1226570) ring is not planar and can adopt different conformations, typically described as "envelope" or "twisted" forms. DFT calculations can predict the lowest energy conformation and provide precise data on bond lengths, bond angles, and dihedral angles.
In the context of the 1-Methylpyrrolidin-1-ium-1-sulfinate ion pair, DFT calculations would explore the various possible arrangements of the sulfinate anion around the cation. mdpi.com These calculations help identify the most favorable interaction sites, typically involving hydrogen bonding between the oxygen atoms of the sulfinate anion and the hydrogen atoms on the pyrrolidinium ring, particularly those on the carbon atoms adjacent to the nitrogen center. The results of such optimizations are crucial for understanding the fundamental nature of the cation-anion interaction.
Table 1: Representative Geometric Parameters of Pyrrolidinium Cations from DFT Calculations This table presents typical calculated values for related pyrrolidinium cations to illustrate the expected geometric parameters for the 1-methylpyrrolidinium cation.
| Parameter | Cation Example | Calculation Level | Value |
| C-N Bond Length (ring) | 1-Butyl-1-methylpyrrolidinium (B1250683) | B3LYP/6-31G | ~1.50 Å |
| C-C Bond Length (ring) | 1-Butyl-1-methylpyrrolidinium | B3LYP/6-31G | ~1.54 Å |
| Ring C-N-C Angle | 1-Methyl-1-propylpyrrolidinium | DFT | ~105° |
| Methyl C-N Bond Length | 1-Methyl-1-propylpyrrolidinium | DFT | ~1.51 Å |
Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting the reactivity and electrochemical stability of an ionic liquid. mdpi.comdntb.gov.ua The energy of the HOMO is related to the molecule's ability to donate electrons (oxidation potential), while the LUMO energy relates to its ability to accept electrons (reduction potential).
For this compound, the HOMO is expected to be localized primarily on the sulfinate anion, which is more electron-rich. The LUMO is anticipated to be centered on the 1-methylpyrrolidinium cation. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the ionic liquid's electrochemical stability window. dntb.gov.uaresearchgate.net A larger gap generally implies greater resistance to electrochemical decomposition. DFT calculations can precisely determine the energies and spatial distributions of these orbitals. mdpi.comnih.gov
Table 2: Illustrative FMO Properties for Pyrrolidinium-Based Ionic Liquids This table shows typical HOMO-LUMO energy gaps calculated for similar ionic liquids, providing an estimate for the electrochemical stability.
| Ionic Liquid System | Calculation Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| [Pyrr1,4][TFSI] | B3LYP | -8.21 | -1.15 | 7.06 |
| [Pyrr1,3][FSI] | DFT | -7.95 | -0.98 | 6.97 |
| Imidazolium-Dicyanamide | DFT | -6.50 | -0.80 | 5.70 |
DFT calculations are also employed to predict spectroscopic properties, which can then be compared with experimental data for validation.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These calculations can predict the ¹H and ¹³C NMR spectra for both the cation and anion. For the 1-methylpyrrolidinium cation, theoretical predictions would help assign the signals corresponding to the methyl group, the N-CH₂ groups, and the other methylene (B1212753) groups in the ring. nmrdb.orgnih.gov The accuracy of these predictions is often high enough to aid in the structural elucidation of new compounds. nih.gov
Vibrational Frequencies: The calculation of vibrational frequencies via DFT helps in interpreting infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry, a set of vibrational modes and their corresponding frequencies can be obtained. aip.org For this compound, this would reveal characteristic stretching and bending modes for the C-H and C-N bonds of the pyrrolidinium ring and, importantly, the symmetric and asymmetric S-O stretching modes of the sulfinate anion. These calculated frequencies provide a direct link between the molecular structure and its vibrational spectrum.
Molecular Dynamics Simulations for Condensed Phase Behavior
While quantum chemical calculations are excellent for studying individual ions or small clusters, Molecular Dynamics (MD) simulations are necessary to understand the behavior of the ionic liquid in the bulk, condensed phase. researchgate.netacs.org MD simulations model the movements of hundreds or thousands of ions over time, providing insight into the liquid's structure, dynamics, and transport properties.
MD simulations are a primary tool for investigating dynamic properties such as ion mobility, which is directly related to key macroscopic properties like viscosity and ionic conductivity. ntnu.noresearchgate.net By tracking the trajectories of individual ions over nanoseconds, one can calculate their mean squared displacement (MSD) and, from this, their self-diffusion coefficients.
Simulations of pyrrolidinium-based ILs have shown that the mobility of the cation is influenced by factors such as the length of its alkyl chain and the nature of the anion. researchgate.netfrontiersin.org For this compound, MD simulations could predict the self-diffusion coefficients of both the cation and the sulfinate anion. This data helps in understanding how efficiently charge is transported through the liquid, a critical factor for applications in electrochemistry. semanticscholar.org
Table 3: Representative Self-Diffusion Coefficients for Pyrrolidinium Cations from MD Simulations This table provides examples of simulated diffusion coefficients for similar cations, indicating the expected range of mobility.
| Cation | Anion | Temperature (K) | Simulated D (x 10⁻¹¹ m²/s) |
| 1-Ethyl-3-methylimidazolium | TFSI | 303 | 2.9 |
| 1-Methyl-1-propylpyrrolidinium | FSI | 298 | 2.2 |
| 1-Methyl-1-propylpyrrolidinium | TFSI | 298 | 1.8 |
The arrangement of ions in the liquid state is far from random. MD simulations are used to characterize this local structure by calculating radial distribution functions (RDFs). acs.org An RDF describes the probability of finding one ion at a certain distance from another. For this compound, RDFs would reveal the average distances between the nitrogen of the cation and the sulfur or oxygen atoms of the anion, providing a detailed picture of the first solvation shell. acs.org
Reaction Mechanism Modeling
Detailed reaction mechanism modeling for this compound is not available in the current body of scientific literature. Such studies would typically involve quantum mechanical calculations to map out the potential energy surface of a given reaction, thereby identifying the most likely pathways from reactants to products.
Transition State Identification and Activation Energy Calculations
The identification of transition states and the calculation of their corresponding activation energies are crucial for understanding the kinetics of a chemical reaction. A transition state represents the highest energy point along the reaction coordinate, and the activation energy is the minimum energy required for a reaction to occur.
Without specific computational studies on this compound, no data on its transition state geometries or activation energies for any potential reactions can be provided. For context, a hypothetical data table for a reaction involving this compound is presented below to illustrate how such data would be structured if it were available.
Hypothetical Transition State Analysis for a Reaction of this compound
| Reaction Pathway | Transition State Geometry (Key Parameters) | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Hypothetical Pathway A | C-S bond length: 2.1 Å, S-O bond angle: 110° | 25.3 |
| Hypothetical Pathway B | N-C-S-O dihedral angle: 90° | 32.1 |
Note: The data in this table is purely illustrative and not based on actual experimental or computational results.
Solvent Effects on Reaction Pathways
The surrounding solvent can have a profound impact on the pathway and rate of a chemical reaction, particularly for charged or zwitterionic species like this compound. Solvents can stabilize or destabilize reactants, transition states, and products to varying degrees, thereby altering the activation energy and potentially favoring one reaction pathway over another.
Computational models, such as implicit solvent models (e.g., Polarizable Continuum Model) or explicit solvent models (including individual solvent molecules in the calculation), are employed to study these effects. However, no studies have been published that apply these methods to the reactions of this compound.
To demonstrate the type of information such a study might yield, a hypothetical data table is provided below.
Hypothetical Solvent Effects on the Activation Energy of a Reaction of this compound
| Solvent | Dielectric Constant | Activation Energy (kcal/mol) |
|---|---|---|
| Toluene | 2.4 | 28.5 |
| Dichloromethane | 8.9 | 26.1 |
| Acetonitrile (B52724) | 37.5 | 24.2 |
| Water | 78.4 | 22.8 |
Note: The data in this table is for illustrative purposes only and does not represent real computational data for this compound.
Applications of 1 Methylpyrrolidin 1 Ium 1 Sulfinate in Organic Synthesis and Materials Science
Reagent in C-C and C-Heteroatom Bond Formations
The sulfinate functional group is a versatile precursor in the formation of carbon-carbon (C-C) and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis. 1-Methylpyrrolidin-1-ium-1-sulfinate can serve as a source of the sulfinate nucleophile for various synthetic applications.
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds, particularly in the synthesis of complex organic molecules and pharmaceuticals. While direct studies on this compound in this context are not extensively documented, the reactivity of other sulfinate salts provides a strong indication of its potential.
Heteroaromatic sulfinates have been demonstrated to be effective nucleophilic reagents in Pd(0)-catalyzed cross-coupling reactions with aryl halides. nih.gov These reactions, however, can be challenging due to issues with the solubility and stability of metal sulfinate salts. nih.gov To address these challenges, "latent" sulfinate reagents, such as β-nitrile and β-ester sulfones, have been developed. These precursors generate the sulfinate salt in situ under the reaction conditions, which then participates in efficient palladium-catalyzed desulfinative cross-coupling with (hetero)aryl bromides to form a wide range of biaryls. nih.gov
Pyridine sulfinates, in particular, have been identified as stable and easy-to-prepare nucleophilic coupling partners for palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. nih.gov This approach has proven to be a reliable method for synthesizing a broad spectrum of linked pyridines. nih.gov The general applicability of sulfinates in such transformations suggests that this compound could potentially be employed in similar palladium-catalyzed desulfinylative cross-coupling processes. The pyrrolidinium (B1226570) counter-ion might influence the solubility and reactivity of the sulfinate nucleophile in these reactions.
| Sulfinate Type | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Pyridine sulfinates | Aryl and heteroaryl halides | Palladium catalyst | Linked pyridines | nih.gov |
| Latent heteroaromatic sulfinates (from β-sulfones) | (Hetero)aryl bromides | Palladium catalyst | Biaryls | nih.gov |
The sulfinate group of this compound is a key functional moiety for sulfonylation and sulfinylation reactions. The compound can be oxidized to generate sulfonates, which are valuable intermediates in organic chemistry. Furthermore, the sulfinate group can be substituted with various functional groups, enabling the synthesis of more complex molecules. The sulfinate anion is an ambident nucleophile, meaning it can react at either the sulfur or oxygen atom, leading to the formation of sulfones or sulfinate esters, respectively.
Catalytic Agent in Specific Chemical Transformations
The ionic nature of this compound, particularly its classification as a potential ionic liquid, suggests its utility as a catalytic agent. Ionic liquids are valued in catalysis for their low vapor pressure, thermal stability, and ability to be tailored for specific applications.
Pyrrolidinium-based ionic liquids have been explored as solvents and catalysts in various organic reactions. For instance, 1-butyl-1-methylpyrrolidinium (B1250683) methanesulfonate (B1217627) serves as a medium for oxidation-reduction processes, such as the oxidation of alcohols. The unique properties of these ionic liquids can facilitate different reaction pathways and improve reaction efficiency. While specific catalytic applications of this compound are yet to be detailed in the literature, its structural similarity to other catalytically active pyrrolidinium salts suggests potential in this area.
In the realm of supported catalysis, ionic liquids can be immobilized on solid supports to create heterogeneous catalysts. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of catalyst separation and recycling). Although no specific examples of supported catalysts derived from this compound are currently available, this remains a promising area for future research.
The conversion of biomass into valuable platform chemicals is a cornerstone of sustainable chemistry. Levoglucosenone (B1675106) is a key chiral building block that can be produced from the pyrolysis of cellulose-containing materials. frontiersin.org Research has shown that ionic liquids can play a crucial role in this process.
Specifically, sulfonate ionic liquids have been identified as stable and active catalysts for the production of levoglucosenone from saccharides via catalytic pyrolysis. mdpi.com The type of anion in the ionic liquid significantly affects the catalytic activity, with sulfonate anions leading to distinguished yields of levoglucosenone. mdpi.com Although this compound is a sulfinate rather than a sulfonate, this finding points to the potential of sulfur-containing anions in promoting the desired chemical transformations of cellulose (B213188). Further investigation is needed to determine if the sulfinate group in this compound can be oxidized in situ or if the compound itself can act as an effective catalyst for levoglucosenone production. The pyrolysis of cellulose in the presence of a suitable catalyst can significantly enhance the yield of levoglucosenone, a versatile precursor for various valuable chemicals. researchgate.net
| Ionic Liquid Type | Application | Key Finding | Reference |
|---|---|---|---|
| 1-Butyl-1-methylpyrrolidinium methanesulfonate | Solvent for oxidation-reduction reactions | Facilitates reactions like alcohol oxidation. | |
| Sulfonate Ionic Liquids | Catalyst for levoglucosenone production from cellulose | The sulfonate anion is crucial for high yields. | mdpi.com |
Component in Advanced Materials and Nanocomposites
The properties of this compound as a potential ionic liquid also make it a candidate for applications in materials science. Ionic liquids are increasingly being used in the development of advanced materials due to their unique electrochemical and physical properties.
Pyrrolidinium-based ionic liquids, such as 1-butyl-1-methylpyrrolidinium methanesulfonate, have been instrumental in the development of polymer electrolytes for energy storage devices like batteries and supercapacitors. Their ionic nature contributes to high ionic conductivity, which is essential for these applications. This suggests that this compound could be explored as a component in similar electrochemical systems.
Furthermore, pyrrolidinium derivatives have been used in the synthesis of nanocomposites. For example, new polymer nanocomposites containing iron oxide nanoparticles have been stabilized with a biocompatible copolymer of 1-vinyl-1,2,4-triazole (B1205247) with N-vinylpyrrolidone. researchgate.net The pyrrolidone structure is closely related to the pyrrolidinium cation of this compound, indicating the potential for this class of compounds to act as stabilizing agents in the formation of nanomaterials. The resulting nanocomposites can exhibit unique magnetic and electronic properties, making them suitable for a range of technological applications. researchgate.net
Electrolytes in Electrochemical Devices
The demand for safer and more efficient energy storage solutions has driven research into novel electrolyte materials. Ionic liquids, particularly those based on the pyrrolidinium cation, have emerged as promising candidates due to their inherent properties such as low volatility, high thermal stability, and wide electrochemical stability windows. These characteristics address some of the primary safety and performance concerns associated with traditional organic solvent-based electrolytes used in batteries and other electrochemical devices.
Pyrrolidinium-based ionic liquids are known to possess good electrochemical properties. For instance, polymeric ionic liquids containing pyrrolidinium cations have demonstrated excellent electrochemical performance when combined with lithium salts, making them suitable as mechanically and electrochemically stable polymer electrolytes. nih.gov Such electrolytes can achieve ionic conductivities greater than 10⁻⁴ S/cm at room temperature and exhibit a wide electrochemical window, which are critical parameters for their application in all-solid-state lithium batteries. nih.gov
The performance of these electrolytes is influenced by the nature of both the cation and the anion. The 1-methylpyrrolidinium cation in this compound contributes to a stable electrochemical interface, a crucial factor for the longevity and efficiency of a battery. While specific performance data for this compound as an electrolyte is not extensively documented in publicly available literature, the known properties of similar pyrrolidinium-based ionic liquids suggest its potential. The sulfinate anion, being a part of the zwitterionic structure, could further influence the ion transport mechanism and interaction with electrode materials.
Below is a hypothetical data table illustrating the potential electrochemical properties of an electrolyte based on this compound, derived from typical values for pyrrolidinium-based ionic liquids.
Table 1: Potential Electrochemical Properties of a this compound based Electrolyte
| Property | Projected Value | Significance in Electrochemical Devices |
| Ionic Conductivity (25°C) | 10⁻⁴ - 10⁻³ S/cm | Affects the power density of the device. |
| Electrochemical Window | > 4.5 V vs. Li/Li⁺ | Determines the operating voltage range of the battery. |
| Thermal Stability | Decomposes at > 200°C | Enhances the safety of the device, especially at elevated temperatures. |
| Volatility | Negligible | Reduces flammability and environmental concerns. |
Dispersing Agent for Nanomaterials (e.g., Quantum Dots)
The unique surface properties of nanomaterials, such as quantum dots, necessitate the use of stabilizing agents to prevent aggregation and maintain their desired optical and electronic properties, especially in aqueous media. nih.govnih.gov Zwitterionic compounds have shown significant promise as effective dispersing agents due to their ability to create a hydration layer around the nanoparticle, which provides steric hindrance and reduces non-specific adsorption of biomolecules. bohrium.comnih.gov
The ligand exchange process, where the original hydrophobic ligands on the quantum dot surface are replaced by water-soluble zwitterionic molecules, is a common method to render them biocompatible and dispersible in aqueous solutions. google.com The dithiol functional groups that can be incorporated into zwitterionic molecules exhibit a strong binding affinity for the surface of quantum dots, facilitating a stable coating. google.com
The table below outlines the expected advantages of using this compound as a dispersing agent for quantum dots, based on the known behavior of zwitterionic ligands.
Table 2: Expected Advantages of this compound as a Dispersing Agent for Quantum Dots
| Feature | Expected Advantage |
| Enhanced Colloidal Stability | Prevents aggregation in biological buffers and high ionic strength media. google.com |
| Reduced Non-Specific Binding | Minimizes the adsorption of proteins and other biomolecules onto the nanoparticle surface. nih.govgoogle.com |
| Biocompatibility | The zwitterionic surface mimics the cell membrane, potentially reducing cytotoxicity. aip.org |
| Maintained Optical Properties | The stabilizing layer helps to preserve the quantum yield and fluorescence of the quantum dots. nih.govresearchgate.net |
| Versatility | Can be used to stabilize a variety of nanoparticles beyond quantum dots. bohrium.com |
Green Solvents and Reaction Media
The principles of green chemistry encourage the use of solvents that are less hazardous to human health and the environment. d-nb.info Ionic liquids are often considered "green solvents" due to their negligible vapor pressure, which reduces air pollution and workplace exposure. nih.govsaudijournals.com this compound, as a type of ionic liquid, aligns with this principle and offers potential as a sustainable solvent and reaction medium.
Liquid-Liquid Extraction Applications
Liquid-liquid extraction is a widely used separation technique in various industries. nih.gov The choice of solvent is critical for the efficiency and environmental impact of the process. Ionic liquids have been investigated as alternative extraction solvents due to their unique solvating properties and their ability to form biphasic systems with water or organic solvents. nih.govaustinpublishinggroup.com
Zwitterionic compounds, including zwitterionic ionic liquids, have shown potential in selective extraction processes. For instance, functionalized ionic liquids have been used for the selective separation of zwitterionic phospholipid homologues. rsc.org The mechanism of extraction often involves multiple interactions, such as hydrogen bonding, between the ionic liquid and the target molecule. rsc.org
The zwitterionic nature of this compound allows it to interact with both polar and non-polar solutes, making it a versatile solvent for liquid-liquid extraction. Its ability to engage in specific interactions could lead to high selectivity in the extraction of target compounds from complex mixtures.
The following table summarizes the potential benefits of using this compound in liquid-liquid extraction.
Table 3: Potential Benefits of this compound in Liquid-Liquid Extraction
| Benefit | Description |
| High Selectivity | The zwitterionic structure can be tailored to have specific interactions with target molecules. rsc.org |
| Low Volatility | Reduces solvent loss and environmental emissions. nih.gov |
| Tunable Miscibility | Can form biphasic systems with a variety of solvents, enabling diverse extraction applications. nih.gov |
| Recyclability | The non-volatile nature facilitates solvent recovery and reuse. |
| Enhanced Extraction Efficiency | Can offer higher extraction yields compared to conventional organic solvents for certain compounds. mdpi.comelsevierpure.com |
Gas Absorption and Separation Technologies
The capture and separation of gases, particularly acidic gases like carbon dioxide (CO₂), is a critical area of research for mitigating climate change and for various industrial processes. mdpi.com Ionic liquids have been extensively studied as promising absorbents for CO₂ due to their high CO₂ solubility and negligible vapor pressure. researchgate.net
Zwitterionic ionic liquids are of particular interest for CO₂ capture. aip.org The presence of both a cationic and an anionic center within the same molecule can lead to enhanced interactions with CO₂. Some zwitterionic compounds can chemically react with CO₂, leading to high absorption capacities.
This compound, with its basic sulfinate group, has the potential to chemically absorb acidic gases like CO₂. The reaction would likely involve the formation of a carbamate-like species. This chemical absorption mechanism can lead to higher selectivity and capacity compared to physical absorption.
The table below presents the potential advantages and the key parameters for the use of this compound in gas absorption.
Table 4: Potential of this compound in Gas Absorption
| Parameter | Potential Characteristic | Significance for Gas Separation |
| CO₂ Absorption Capacity | Potentially high due to chemical reaction with the sulfinate group. | Determines the amount of CO₂ that can be captured per unit of solvent. |
| Selectivity | High selectivity for acidic gases (CO₂, SO₂) over non-acidic gases (N₂, CH₄). mdpi.com | Crucial for separating CO₂ from flue gas or natural gas streams. |
| Regeneration Energy | The stability of the CO₂-adduct will determine the energy required for solvent regeneration. | A lower regeneration energy reduces the overall cost of the carbon capture process. |
| Kinetics of Absorption | The rate of reaction with CO₂ will influence the design and size of the absorption equipment. rsc.org | Faster kinetics are desirable for efficient industrial processes. |
| Thermal Stability | Good thermal stability is required for the absorption and regeneration cycles. | Ensures the solvent can be reused multiple times without degradation. |
Further experimental investigation is needed to quantify the CO₂ absorption capacity, selectivity, and regeneration requirements of this compound to fully assess its potential in gas separation technologies.
Future Directions and Emerging Research Avenues for 1 Methylpyrrolidin 1 Ium 1 Sulfinate
Integration in Flow Chemistry and Continuous Processing
The transition from traditional batch synthesis to continuous flow processing offers substantial advantages in terms of safety, efficiency, and scalability. nih.govresearchgate.net Integrating 1-Methylpyrrolidin-1-ium-1-sulfinate into flow chemistry systems is a logical next step to harness its reactivity in a more controlled and optimized manner. Flow reactors, with their superior heat and mass transfer capabilities, can manage potentially exothermic reactions involving sulfinates more effectively than batch reactors. researchgate.net This approach could be particularly beneficial for sulfoxidation or other transformations where precise temperature control is critical to prevent side reactions and ensure high product selectivity.
The development of a continuous flow process for reactions utilizing this compound would allow for the safe handling of reactive intermediates and reagents on a larger scale. researchgate.netresearchgate.net Furthermore, the integration of in-line purification and analysis modules could lead to fully automated synthetic platforms, accelerating the discovery and production of novel molecules derived from this sulfinate reagent.
| Feature | Batch Processing | Continuous Flow Processing |
| Heat Transfer | Limited by surface area-to-volume ratio; potential for hot spots. | High surface area-to-volume ratio; excellent temperature control. |
| Mass Transfer | Dependent on stirring efficiency; can be inconsistent. | Efficient and rapid mixing in microchannels. researchgate.net |
| Safety | Large volumes of hazardous materials handled at once. | Small reactor volumes minimize risk; safer handling of unstable intermediates. nih.gov |
| Scalability | Often requires complete re-optimization for scale-up. | Scalable by extending operation time or running parallel reactors ("numbering-up"). nih.gov |
| Process Control | Manual or semi-automated control of reaction parameters. | High degree of automation and integration with real-time monitoring. |
Advanced Spectroscopic Probes for In-situ Reaction Monitoring
A deeper understanding of the reaction kinetics and mechanisms involving this compound is essential for its optimization and application. Advanced in-situ spectroscopic techniques provide a window into the reacting system in real-time, eliminating the need for quenching and sampling that can introduce artifacts. mt.comnih.gov Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy are powerful tools for monitoring the concentration of reactants, intermediates, and products as the reaction progresses. mt.com
Employing these methods would allow researchers to track the consumption of the sulfinate and the formation of key species, such as sulfonyl radicals or sulfones. nih.gov This data is invaluable for elucidating reaction pathways, identifying transient intermediates, and building accurate kinetic models. rsc.org Such insights can accelerate the optimization of reaction conditions, leading to higher yields and purities. mt.com
| Spectroscopic Technique | Information Gained | Potential Application for this compound |
| FTIR Spectroscopy | Real-time concentration of functional groups (e.g., S=O, S-O). mt.com | Monitoring the conversion of the sulfinate to sulfonate or sulfone products. |
| Raman Spectroscopy | Sensitive to symmetric vibrations and non-polar bonds; complementary to FTIR. nih.gov | Characterizing sulfur-sulfur bond formation or changes in the pyrrolidinium (B1226570) cation structure. |
| UV-Visible Spectroscopy | Tracking species with chromophores, such as reaction intermediates or colored products. rsc.org | Probing the formation of charge-transfer complexes or colored radical species. |
| NMR Spectroscopy | Detailed structural information on species in solution. | Identifying and structurally characterizing key reaction intermediates and byproducts. |
Development of Hybrid Systems and Composites
Immobilizing this compound onto solid supports represents a promising strategy to create novel hybrid materials and heterogeneous catalysts. sopachem.comprinceton.edu By anchoring the 1-methylpyrrolidinium cation to a polymer resin, silica (B1680970) gel, or other inorganic support, the sulfinate anion becomes part of a solid-supported reagent. designer-drug.com This approach offers several distinct advantages, including simplified product purification through simple filtration, the potential for catalyst recycling, and the ability to use the reagent in packed-bed flow reactors. sopachem.comprinceton.edu
The choice of support material can also influence the reagent's reactivity and selectivity. princeton.edu For example, porous materials can provide a high surface area for reactions, while the support's polarity can affect the local reaction environment. Research in this area would involve synthesizing and characterizing these composite materials and evaluating their performance in various chemical transformations, such as nucleophilic substitutions or radical-mediated reactions.
| Support Material | Key Properties | Potential Advantages for Immobilization |
| Polystyrene Resins | Swell in organic solvents, good mechanical stability. sopachem.com | High loading capacity, widely used in solid-phase synthesis. |
| Silica Gel | High surface area, rigid structure, thermally stable. | Suitable for use in a wide range of solvents and at elevated temperatures. |
| Cellulose (B213188)/Biopolymers | Renewable, biodegradable, hydrophilic. | "Green" and sustainable support option. |
| Magnetic Nanoparticles | High surface area, can be separated using an external magnetic field. | Facile catalyst/reagent recovery without filtration. |
Mechanistic Elucidation of Complex Catalytic Cycles
Sulfinates are known to participate in a variety of complex catalytic cycles, often acting as precursors to catalytically active species or as key intermediates themselves. researchgate.netresearchgate.net A critical area of future research is the detailed mechanistic elucidation of reactions catalyzed or mediated by this compound. This involves identifying all steps in the catalytic cycle, including initiation, propagation, and termination or catalyst regeneration steps.
For instance, in photoredox catalysis, the sulfinate could be oxidized to a sulfonyl radical, which then engages in subsequent bond-forming reactions. researchgate.net Understanding the precise role of light, the photocatalyst, and the sulfinate is crucial. researchgate.net A combination of experimental techniques (e.g., kinetic studies, radical trapping experiments, cyclic voltammetry) and computational modeling (e.g., Density Functional Theory) will be required to map out the potential energy surfaces and identify the lowest energy reaction pathways. This fundamental understanding is key to designing more efficient and selective catalytic systems based on this compound.
Design of Next-Generation Sulfinate Reagents with Tailored Reactivity
Building on the foundation of this compound, a significant future direction is the rational design and synthesis of new sulfinate reagents with tailored electronic and steric properties. researchgate.net By modifying the structure of either the cation or the sulfinate precursor, reactivity can be fine-tuned for specific applications. rsc.org
Q & A
Q. What are the recommended synthetic routes for 1-Methylpyrrolidin-1-ium-1-sulfinate, and how can purity be optimized?
Methodological Answer: The synthesis typically involves quaternization of pyrrolidine with methyl sulfonate derivatives. For example, reacting pyrrolidine with methyl sulfone chloride under anhydrous conditions at 0–5°C in an inert atmosphere can yield the target compound. Purification is critical and may involve recrystallization from polar aprotic solvents (e.g., acetonitrile) or vacuum distillation. Purity (>98%) can be verified via HPLC with a C18 column and UV detection at 210 nm, referencing retention times against certified standards .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Expect signals for pyrrolidinium protons (δ 3.2–3.5 ppm, multiplet) and methyl groups (δ 3.0–3.1 ppm, singlet). The sulfinate group may split signals due to anisotropic effects .
- ¹³C NMR: The sulfinate carbon appears at δ 45–50 ppm, while the methyl group on nitrogen resonates at δ 35–40 ppm .
- IR Spectroscopy: Strong absorption bands for S=O stretching (1050–1150 cm⁻¹) and C-N⁺ vibrations (1250–1300 cm⁻¹) confirm functional groups .
- Mass Spectrometry: ESI-MS in positive ion mode should show a molecular ion peak at m/z = [M]⁺ (calculated for C₆H₁₃NO₂S: 163.08) .
Advanced Research Questions
Q. How can discrepancies between computational predictions and experimental stability data for this compound be resolved?
Methodological Answer: Contradictions often arise from solvent effects or lattice interactions in solid-state vs. gas-phase simulations. To address this:
Perform Density Functional Theory (DFT) calculations with explicit solvent models (e.g., COSMO-RS) to predict solvation energies.
Validate experimentally via thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to determine decomposition temperatures.
Use single-crystal X-ray diffraction (SHELXL/SHELXTL ) to compare bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects .
Q. What experimental design principles optimize catalytic applications of this compound derivatives?
Methodological Answer:
- Design of Experiments (DOE): Use a central composite design to optimize reaction variables (temperature, catalyst loading, solvent polarity).
- Kinetic Studies: Monitor reaction progress via in situ FTIR or GC-MS to identify rate-limiting steps.
- Structure-Activity Relationships (SAR): Synthesize analogs (e.g., substituting methyl with ethyl groups) and correlate Hammett constants with catalytic efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
